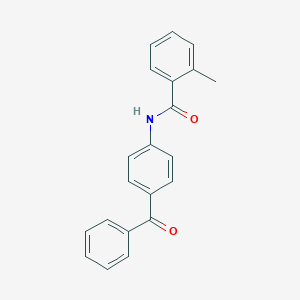

N-(4-benzoylphenyl)-2-methylbenzamide

描述

N-(4-Benzoylphenyl)-2-methylbenzamide is a benzamide derivative characterized by a benzoyl group attached to the para position of the phenyl ring and a methyl substituent at the ortho position of the benzamide moiety. The benzoylphenyl group enhances π-π stacking interactions, while the methyl substituent may influence steric and electronic properties, affecting reactivity and binding affinities.

属性

分子式 |

C21H17NO2 |

|---|---|

分子量 |

315.4 g/mol |

IUPAC 名称 |

N-(4-benzoylphenyl)-2-methylbenzamide |

InChI |

InChI=1S/C21H17NO2/c1-15-7-5-6-10-19(15)21(24)22-18-13-11-17(12-14-18)20(23)16-8-3-2-4-9-16/h2-14H,1H3,(H,22,24) |

InChI 键 |

HIGOSEGHZJWKNV-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |

规范 SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

N-(4-Benzoylphenyl)-2-chlorobenzamide (CAS: 316145-28-5)

- Structural Difference : The methyl group in N-(4-benzoylphenyl)-2-methylbenzamide is replaced with a chlorine atom.

- Impact : Chlorine, being electron-withdrawing, may reduce electron density on the aromatic ring compared to the electron-donating methyl group. This alteration could influence solubility, metabolic stability, and interactions with biological targets (e.g., enzymes or receptors) .

N-(4-Methoxyphenyl)-2-methylbenzamide

- Structural Difference : A methoxy group replaces the benzoyl moiety at the para position.

4-Amino-N-(4-amino-2-methoxyphenyl)benzamide

- Structural Difference: Incorporates amino and methoxy groups instead of benzoyl and methyl substituents.

- Impact: The amino groups introduce hydrogen-bonding sites, which could improve binding specificity in enzyme inhibition or receptor modulation .

Anthracene-Based Benzamide Derivatives

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide

- Structural Difference: The benzoylphenyl group is replaced with an anthraquinone system.

- Synthetic Efficiency: Synthesized via 2-methylbenzoyl chloride and 1-aminoanthraquinone with a 94% yield, outperforming coupling-agent methods (24% yield) .

- Functional Role: The anthraquinone moiety acts as an N,O-bidentate directing group, enabling γ-C-H bond functionalization in metal-catalyzed reactions. This contrasts with the benzoylphenyl group, which may favor different regioselectivity .

Maleimide Derivatives with Benzoylphenyl Groups

N-(4-Benzoylphenyl)maleimide (Series 7)

- Structural Difference : The benzamide core is replaced with a maleimide ring.

- Biological Activity : Substitutions on the benzoyl ring (e.g., pyridyl or thienyl) significantly enhance potency in cell-based assays. For example, 2-pyridyl substitution (compound 26n) showed superior activity compared to unsubstituted analogs .

- Comparison Insight : While the maleimide scaffold differs from benzamides, the benzoylphenyl group’s role in enhancing potency through aromatic interactions is consistent across both classes .

Halogenated Benzamides

4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB)

- Structural Difference : Contains bromo, nitro, and methoxy substituents.

- Crystallographic Data: Exhibits two molecules per asymmetric unit, with hydrogen-bonding networks distinct from this compound.

N-(4-Chlorophenyl)-2-hydroxybenzamide

Comparative Data Table

Key Research Findings

- Synthetic Efficiency : Anthracene-based benzamides achieve higher yields (94%) via acid chloride routes compared to coupling agents (24%), suggesting method-dependent optimization for similar compounds .

- Biological Potency : Substituents on the benzoyl ring (e.g., pyridyl in maleimides) enhance activity, emphasizing the importance of aromatic interactions in drug design .

- Electronic Effects: Electron-withdrawing groups (Cl, NO₂) improve stability but may reduce reactivity in certain synthetic pathways, whereas electron-donating groups (CH₃, OCH₃) enhance solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。